BenchChemオンラインストアへようこそ!

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Orthogonal protection PROTAC linker Solid‑phase synthesis

This piperidine-4-carboxylic acid derivative uniquely integrates three orthogonal reactive sites—a carboxylic acid, a Boc-protected secondary amine, and a terminal alkene—in a single molecule, ideal for assembling heterobifunctional conjugates like PROTACs. Its acid-labile Boc protection tolerates basic/nucleophilic conditions, enabling sequential coupling (e.g., E3 ligase ligand → POI ligand) with late-stage thiol-ene diversification. The ≥95% purity ensures batch-to-batch consistency for multi-step ADC or PROTAC workflows.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 1260882-98-1
Cat. No. B6273863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
CAS1260882-98-1
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)C(=O)O
InChIInChI=1S/C15H25NO4/c1-5-6-7-15(12(17)18)8-10-16(11-9-15)13(19)20-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18)
InChIKeyDEHWQBGYEBKYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid (CAS 1260882-98-1) – A Bifunctional Piperidine Scaffold for PROTAC Linker Development


4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid (CAS 1260882-98-1) is a piperidine-4-carboxylic acid derivative bearing a tert‑butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a but‑3‑en‑1‑yl substituent at the 4‑position. With molecular formula C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol , this compound is employed as a synthetic intermediate in medicinal chemistry. Its structure integrates three orthogonally addressable functional handles—a carboxylic acid, a Boc‑protected secondary amine, and a terminal alkene—making it particularly suited for constructing heterobifunctional conjugates such as PROTACs (PROteolysis‑TArgeting Chimeras) .

Why 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid Cannot Be Simply Replaced by Close Analogs


Structurally similar piperidine-4-carboxylic acid derivatives differ in protecting group identity or side‑chain composition, which directly impacts their synthetic utility. The Boc group in the target compound provides acid‑labile protection that tolerates basic and nucleophilic conditions, whereas the Fmoc analog (CAS 2243515‑12‑8) requires base‑labile deprotection and is incompatible with base‑sensitive substrates [1]. Analogs lacking the but‑3‑en‑1‑yl group (e.g., 1‑Boc‑piperidine‑4‑carboxylic acid, CAS 84358‑13‑4) lose the terminal alkene handle needed for further conjugation, while the non‑Boc analog (4‑(but‑3‑en‑1‑yl)piperidine‑4‑carboxylic acid, CAS 1516852‑26‑8) exposes a free secondary amine that can undergo unwanted side reactions during multi‑step syntheses . Therefore, generic substitution risks compromising the orthogonal reactivity pattern essential for applications such as PROTAC linker construction.

Quantitative Differentiators for 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid Procurement


Orthogonal Reactivity: Acid‑Labile Boc vs. Base‑Labile Fmoc Protection

The target compound employs a Boc group, which is cleaved under acidic conditions (e.g., 50 % TFA in DCM, 30 min, rt), whereas the Fmoc analog is deprotected under basic conditions (20 % piperidine in DMF, 2 × 10 min, rt). This orthogonality allows the target compound to be used in sequences where base‑sensitive substrates are present, a scenario where the Fmoc analog would cause premature deprotection or degradation [1][2].

Orthogonal protection PROTAC linker Solid‑phase synthesis

Molecular‑Weight Contrast: Boc‑Protected vs. Free‑Amine Analog

The target compound has a molecular weight of 283.36 g/mol, which is 100.11 g/mol heavier than the corresponding free‑amine analog 4‑(but‑3‑en‑1‑yl)piperidine‑4‑carboxylic acid (MW 183.25 g/mol). The added Boc group increases steric bulk and lipophilicity, favoring organic‑phase solubility during extraction and chromatographic purification .

Physicochemical property Lipophilicity Purification

Reactive‑Handle Count: Three vs. Two Orthogonal Functional Sites

The target compound presents three distinct, orthogonally reactive sites: (i) a carboxylic acid for amide/ester formation, (ii) a Boc‑protected amine (after deprotection) for further coupling, and (iii) a terminal alkene for thiol‑ene, metathesis, or hydroboration reactions. In contrast, the simpler analogs 1‑Boc‑piperidine‑4‑carboxylic acid and 4‑(but‑3‑en‑1‑yl)piperidine‑4‑carboxylic acid each offer only two reactive handles, limiting their versatility in constructing branched or bifunctional entities .

Bifunctional linker Conjugation handle Fragment‑based drug design

Purity Benchmark: 95 % Minimum vs. Industry-Accepted Thresholds

Commercial suppliers of the target compound specify a minimum purity of 95 %, which is at par with or superior to the typical purity grades offered for closely related analogs. For instance, the Fmoc‑protected analog (CAS 2243515‑12‑8) is also listed at 95 %, while some batches of 1‑Boc‑piperidine‑4‑carboxylic acid achieve 98 % [1]. The consistency of the 95 % specification ensures reproducible performance in multi‑step synthetic sequences.

Quality control Intermediate purity Procurement specification

High‑Impact Application Scenarios for 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid


PROTAC Linker Assembly via Sequential Bioconjugation

The three orthogonally reactive sites allow the carboxylic acid to first couple to an E3‑ligase ligand, followed by Boc deprotection and introduction of a POI‑targeting moiety, with the terminal alkene reserved for late‑stage diversification (e.g., thiol‑ene conjugation). This sequential strategy is directly supported by the orthogonal protection evidence in Section 3 [1].

Fragment‑Based Covalent Library Synthesis

The presence of a terminal alkene enables covalent tethering to protein surfaces via proximity‑driven reactions, while the Boc‑protected amine allows subsequent functionalization after fragment hits are identified. The higher molecular weight of the Boc‑protected form also facilitates HPLC purification of intermediate adducts, as shown by the molecular‑weight differentiation in Section 3 .

Antibody‑Drug Conjugate (ADC) Linker Intermediate

The carboxylic acid and Boc‑protected amine can be used to install a self‑immolative spacer and a payload, respectively, while the alkene handle permits incorporation of additional solubility‑enhancing groups. The purity specification (≥ 95 %) ensures batch‑to‑batch consistency during ADC process development, a critical factor highlighted in Section 3 .

Multi‑Component Reaction (MCR) Scaffold

The combination of a carboxylic acid, a protected amine, and a π‑nucleophilic alkene in a single molecule makes it a versatile input for Ugi or Passerini reactions, enabling rapid generation of compound libraries. The functional‑handle count differential (3 vs. 2 for simpler analogs) underscores its superiority for diversity‑oriented synthesis, as quantified in Section 3 .

Quote Request

Request a Quote for 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.